Diethyl 2-chloro-3-oxosuccinate

描述

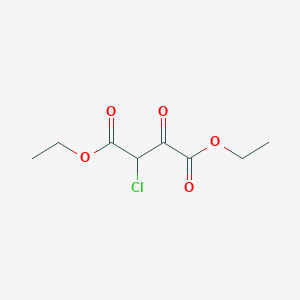

Diethyl 2-chloro-3-oxosuccinate is an organic compound with the molecular formula C8H11ClO5 and a molecular weight of 222.63 g/mol . It is a diethyl ester derivative of 2-chloro-3-oxosuccinic acid. This compound is known for its reactivity and is used in various chemical synthesis processes.

准备方法

Synthetic Routes and Reaction Conditions: Diethyl 2-chloro-3-oxosuccinate can be synthesized through the esterification of 2-chloro-3-oxosuccinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to diethyl 2-hydroxy-3-oxosuccinate using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Substitution Products: Various substituted succinates depending on the nucleophile used.

Reduction Products: Diethyl 2-hydroxy-3-oxosuccinate.

Hydrolysis Products: 2-chloro-3-oxosuccinic acid.

科学研究应用

Pharmaceutical Applications

Diethyl 2-chloro-3-oxosuccinate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its role is particularly prominent in the development of anti-inflammatory and analgesic drugs. The compound's ability to participate in diverse chemical reactions makes it valuable for synthesizing complex molecules.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that this compound can enhance the efficacy of antiviral agents. For instance, a study reported a 4.5-fold improvement in antiviral activity against HIV-1 when derivatives of this compound were utilized in lead optimization strategies . This highlights its potential in developing effective treatments for viral infections.

Agricultural Chemicals

In agriculture, this compound is employed in formulating agrochemicals. It enhances the stability and solubility of herbicides and pesticides, improving their effectiveness. This application is crucial for developing more efficient agricultural practices that require fewer chemicals while maximizing crop yields.

Table 1: Agricultural Applications

| Application Type | Description |

|---|---|

| Herbicides | Improves solubility and stability |

| Pesticides | Enhances effectiveness and longevity |

Polymer Chemistry

This compound acts as a building block in polymer chemistry, contributing to the production of specialty polymers. These polymers exhibit enhanced durability and chemical resistance, making them suitable for various industrial applications.

Example: Specialty Polymers

this compound can be integrated into polymer formulations to improve mechanical properties and resistance to environmental factors, which is beneficial for manufacturing durable materials used in construction and packaging.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying other compounds within complex mixtures. Its reactivity allows it to form derivatives that can be easily analyzed using chromatographic techniques.

Table 2: Analytical Applications

| Technique | Application |

|---|---|

| Chromatography | Used as a derivatizing agent for improved detection |

| Mass Spectrometry | Aids in identifying compounds through fragmentation patterns |

Food Industry Applications

The food industry explores this compound for its potential use as a food additive. Its antimicrobial properties may contribute to improving flavor profiles and extending shelf life by acting as a preservative.

Case Study: Food Preservation

Studies indicate that incorporating this compound into food products can inhibit microbial growth, thereby enhancing food safety and quality . This application is particularly relevant in processed foods where preservation is critical.

作用机制

The mechanism of action of diethyl 2-chloro-3-oxosuccinate involves its reactivity towards nucleophiles. The chlorine atom in the molecule is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and synthesize different compounds .

相似化合物的比较

Diethyl 2-oxosuccinate: Lacks the chlorine atom, making it less reactive towards nucleophiles.

Diethyl 2-chloro-3-oxobutanedioate: Similar structure but with different reactivity due to the presence of an additional carbon atom.

Uniqueness: Diethyl 2-chloro-3-oxosuccinate is unique due to its high reactivity towards nucleophiles, which makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds .

生物活性

Diethyl 2-chloro-3-oxosuccinate (CAS No. 34034-87-2) is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological properties, synthesis, and applications, supported by relevant data and case studies.

Molecular Structure:

- Molecular Formula: CHClO

- Molecular Weight: 222.62 g/mol

- Density: 1.3 g/cm³

- Boiling Point: 271.2 °C

- Flash Point: 108.2 °C

Synthesis

This compound is synthesized through the reaction of ethyl chloroacetate and diethyl oxalate in the presence of sodium ethoxide. The general reaction scheme is as follows:

- Ethyl chloroacetate is added dropwise to a solution of diethyl oxalate.

- The reaction mixture is stirred at room temperature for 24 hours.

- The product is extracted and purified through distillation.

The yield from this synthesis can reach up to 82% with high purity levels (99.5% HPLC purity) .

Biological Activity

This compound exhibits various biological activities, primarily as an intermediate in the synthesis of bioactive compounds.

Antiviral Activity

Research indicates that derivatives of this compound have been explored for their antiviral properties, particularly against HIV. For instance, modifications of this compound have shown improved antiviral potency in cell-based assays, demonstrating an IC value significantly lower than that of unmodified compounds .

Enzyme Inhibition

This compound has also been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. The chlorinated structure allows for interactions that can inhibit enzymes like protein kinases, which play critical roles in cell signaling and cancer progression .

Case Studies

-

Synthesis and Biological Evaluation of Thiazole Derivatives:

In a study focusing on the synthesis of thiazole derivatives using this compound as a key intermediate, researchers reported promising antibacterial activity against various strains of bacteria. The derivatives synthesized exhibited significant inhibition zones in agar diffusion tests . -

Antiviral Lead Optimization:

A study optimized lead compounds derived from this compound, resulting in enhanced antiviral activity against HIV strains. The modifications included positional changes on the molecular structure that improved binding affinity to viral targets .

Data Table: Biological Activities

| Activity Type | Result | Reference |

|---|---|---|

| Antiviral Activity | IC improvement noted | |

| Enzyme Inhibition | Effective against protein kinases | |

| Antibacterial Activity | Significant inhibition observed |

Safety and Handling

This compound is classified as an irritant and should be handled with care:

- Hazard Codes: Xi (Irritant)

- Precautions: Use personal protective equipment (PPE) such as gloves and goggles when handling.

属性

IUPAC Name |

diethyl 2-chloro-3-oxobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQWFLVFHCCWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451317 | |

| Record name | Diethyl 2-chloro-3-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34034-87-2 | |

| Record name | Diethyl 2-chloro-3-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-chloro-3-oxosuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。